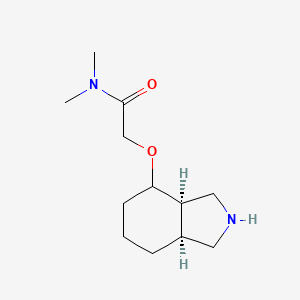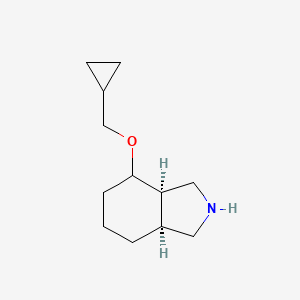![molecular formula C7H12N2O B8109283 rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one](/img/structure/B8109283.png)
rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one: is a complex organic compound with a unique bicyclic structure. This compound is characterized by its hexahydropyrrolo[3,2-b]pyrrol core, which is a fused ring system containing nitrogen atoms. The presence of a methyl group at the 1-position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the desired bicyclic structure through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the saturation level of the rings.
Substitution: The nitrogen atoms in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one: shares structural similarities with other bicyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(3aR,6aR)-4-methyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-6-2-3-8-5(6)4-7(9)10/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUYVAGWSOWHPZ-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCNC2CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCN[C@@H]2CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine](/img/structure/B8109203.png)
![4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine](/img/structure/B8109209.png)

![rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B8109213.png)
![(5-Methylspiro[indoline-3,4'-piperidine]-1-yl)(phenyl)methanone](/img/structure/B8109232.png)
![N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine](/img/structure/B8109239.png)
![rel-(2R,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide](/img/structure/B8109241.png)
![(3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8109260.png)
![rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8109267.png)
![2-[(3aR,7S,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-1-morpholin-4-ylethanone](/img/structure/B8109271.png)
![7-(Furan-3-ylmethyl)-2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8109294.png)
![N-(4-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-D]Azepine-2-Carboxamide](/img/structure/B8109299.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone](/img/structure/B8109302.png)
